molecular formula C13H11N3OS B14306393 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one CAS No. 113121-32-7

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one

Cat. No.: B14306393
CAS No.: 113121-32-7
M. Wt: 257.31 g/mol
InChI Key: RHHVJGKZHNGEND-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a phenyl group at the 2nd position of the imidazo[1,2-b]pyridazin-3(5H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones can efficiently produce a series of 1,6-dihydropyridazines, which can then be converted to the desired pyridazines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the imidazo[1,2-b]pyridazin-3(5H)-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant properties . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects, leading to various pharmacological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one include:

  • 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives
  • 1,2,3,4-Tetrahydroquinoline
  • 1H-Indole
  • 3,4-Dihydro-2H-1,4-benzoxazine
  • 1H-Pyrrolo[2,3-b]pyridin-1-yl
  • 7H-Pyrrolo[2,3-c]pyridazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113121-32-7

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-methylsulfanyl-2-phenylimidazo[1,2-b]pyridazin-3-ol

InChI

InChI=1S/C13H11N3OS/c1-18-11-8-7-10-14-12(13(17)16(10)15-11)9-5-3-2-4-6-9/h2-8,17H,1H3

InChI Key

RHHVJGKZHNGEND-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=NC(=C2O)C3=CC=CC=C3)C=C1

Origin of Product

United States

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